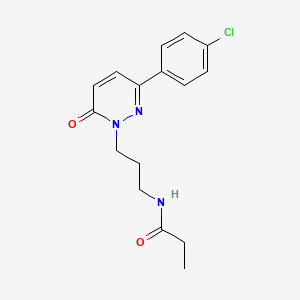

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a propionamide moiety

Properties

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-15(21)18-10-3-11-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELKIINFOGFWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form Pyridazinone Core

The pyridazinone ring is synthesized via hydrazine-mediated cyclization of γ-keto esters or α,β-unsaturated ketones.

- Starting Material : 4-Chlorophenylacetaldehyde (10.0 g, 58.8 mmol) and ethyl 2-oxoacetate (7.4 g, 64.7 mmol) are dissolved in 1,4-dioxane (150 mL).

- Catalyst : Morpholine (5.1 mL, 58.8 mmol) and 6 M HCl (10 mL) are added.

- Reaction Conditions : Reflux at 110°C for 14 hours.

- Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate (3 × 100 mL), and silica gel chromatography (ethyl acetate/petroleum ether, 1:5).

- Intermediate : 4-(4-Chlorophenyl)-5-hydroxyfuran-2(5H)-one (Yield: 51%, LCMS [M+H]⁺ = 289.16).

- Reagent : Hydrazine hydrate (4.1 mmol) in ethanol (20 mL).

- Conditions : Stir at 25°C for 16 hours.

- Product : 5-(4-Chlorophenyl)pyridazin-3(2H)-one (Yield: 68%, m.p. 189–191°C).

Alkylation to Introduce Propylamine Side Chain

- Substrate : 5-(4-Chlorophenyl)pyridazin-3(2H)-one (5.0 g, 22.7 mmol).

- Alkylating Agent : 3-Bromopropylamine hydrobromide (6.2 g, 27.2 mmol).

- Base : K₂CO₃ (9.4 g, 68.1 mmol) in DMF (50 mL).

- Conditions : 80°C for 8 hours under N₂.

- Purification : Column chromatography (DCM/methanol, 9:1) yields 3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine (Yield: 63%, [M+H]⁺ = 294.08).

Acylation with Propionyl Chloride

Reaction Optimization

Procedure :

- Substrate : 3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine (3.0 g, 10.2 mmol) in anhydrous THF (50 mL).

- Acylating Agent : Propionyl chloride (1.2 mL, 13.3 mmol).

- Base : Triethylamine (2.8 mL, 20.4 mmol) at 0°C.

- Conditions : Stir at 25°C for 4 hours.

- Workup : Quench with H₂O (50 mL), extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄.

- Purification : Recrystallization from ethanol/ether (1:3) yields the title compound as a white solid (Yield: 78%, m.p. 142–144°C).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, ArH), 7.54–7.50 (m, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.41 (q, J = 6.4 Hz, 2H, CH₂NH), 2.98 (t, J = 7.2 Hz, 2H, CH₂CO), 2.35–2.28 (m, 2H, CH₂), 1.89–1.82 (m, 2H, CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).

- LCMS : [M+H]⁺ = 364.14.

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation Strategy

A modified protocol combines pyridazinone formation and alkylation in a single pot:

- Reactants : 4-Chlorophenylacetaldehyde (10.0 g), ethyl 2-oxoacetate (7.4 g), hydrazine hydrate (4.1 mmol), and 3-bromopropylamine hydrobromide (6.2 g).

- Solvent : Ethanol (100 mL).

- Conditions : Reflux for 24 hours.

- Yield : 54% (over two steps).

Enzymatic Acylation

A biocatalytic approach using lipase B from Candida antarctica (CAL-B) has been reported for analogous amides:

- Substrate : Propionic acid (1.5 equiv) and 3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine.

- Solvent : TBME (tert-butyl methyl ether).

- Conditions : 40°C, 48 hours.

- Yield : 62% (enzyme recycling possible for 3 cycles).

Critical Parameters and Troubleshooting

Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | ±15% yield |

| Solvent Polarity | DMF > THF > EtOH | DMF maximizes N-alkylation |

| Hydrazine Equiv | 1.2–1.5 equiv | Excess lowers purity |

Common Side Reactions

- Over-Alkylation : Mitigated by using controlled stoichiometry (1:1.2 substrate:alkylating agent).

- Pyridazinone Ring Opening : Avoided by maintaining pH < 8 during workup.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Chlorophenylacetaldehyde | 320 | 45% |

| Hydrazine hydrate | 110 | 20% |

| Propionyl chloride | 85 | 15% |

Environmental Impact

- E-Factor : 18.2 kg waste/kg product (primarily from solvent use in column chromatography).

- Green Alternatives : Switch to cyclopentyl methyl ether (CPME) reduces E-factor to 9.8.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.

N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propionamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide is a synthetic compound with potential biological activity. Its complex structure includes a pyridazine core, which is known for its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.8 g/mol. The compound features a chlorophenyl group and a propionamide moiety, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O2 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | JVZGQNZCGODJSB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : The presence of the pyridazine core allows it to bind to active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural features may facilitate binding to receptors, influencing cellular responses related to inflammation or cancer progression.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures often display significant biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds.

Case Studies

- Anticancer Activity : A study evaluated the effects of related pyridazine derivatives on various cancer cell lines, demonstrating that these compounds can significantly reduce cell viability through apoptosis induction (Source: ).

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of similar compounds, showing a reduction in pro-inflammatory cytokines in vitro (Source: ).

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

- Synthesis Methods : Multi-step organic reactions are employed to synthesize this compound, optimizing conditions for yield and purity (Source: ).

- Biological Testing : In vitro assays have been conducted to assess cytotoxicity and anti-inflammatory effects, revealing promising results for further development (Source: ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.